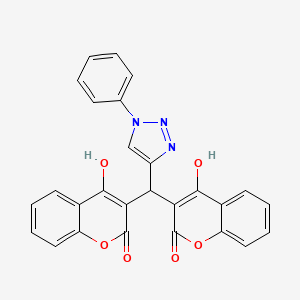

![molecular formula C15H14N2O3S B2420217 1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034491-77-3](/img/structure/B2420217.png)

1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is the simplest sulfur-containing aromatic compound, which closely resembles benzene in its chemical and physical properties . It occurs with benzene in coal tar . Today, thiophene is prepared commercially from butane or butene and sulfur or sulfur dioxide .

Synthesis Analysis

The Paal-Knorr Thiophene Synthesis allows the generation of thiophenes by condensation of a 1,4-dicarbonyl compound in the presence of an excess of a source of sulfur such as phosphorous pentasulfide or Lawesson’s reagent .Molecular Structure Analysis

The valence electronic states of thiophene (TP), 2-thiophenethiol (TT), 2,2′-bithiophene (BTP), and 2,2′-bithiophene-5-thiol (BTT) on Pt(111) were measured by ultraviolet photoemission spectroscopy (UPS) and metastable atom electron spectroscopy (MAES) to elucidate how the local electronic properties at the organic–metal interface are altered by the extent of π-conjugation and substituent effects .Chemical Reactions Analysis

Reagents such as phosphorus pentasulfide or Lawesson’s reagent act as sulfurizing agents as well as dehydrating agents, allowing a reaction pathway that could lead first to the formation of furans .Physical And Chemical Properties Analysis

Thiophene, the simplest sulfur-containing aromatic compound, with molecular formula C4H4S, closely resembles benzene in its chemical and physical properties .Scientific Research Applications

- DTYP acts as an electrolyte additive for high voltage Li-ion batteries. Its presence significantly improves capacity retention, increases the endothermic reaction onset temperature, and reduces the self-extinguishing time of the electrolyte .

- DTYP’s electronic structure and inherent electrochromic properties make it suitable for dual-function electrochromic supercapacitors (DES). It exhibits multiple colors, high coloring efficiency, and impressive specific capacitance .

- The molecular geometry and vibrational frequencies of DTYP have been studied theoretically using computational methods. Such studies provide insights into its behavior and interactions .

High Voltage Lithium-Ion Batteries

Electrochromic Materials

Theoretical Studies

Mechanism of Action

Safety and Hazards

Future Directions

Dinaphtho[2,1-b:1′,2′-d]thiophene (DNT) is one of the “dynamic thiahelicenes” that is obtained as a racemate due to its low energy barrier for enantiomerization . It has an extra-high refractive index of 1.808 at 633 nm, which is rarely achieved in organic small molecules . This suggests that the DNT structure is a new promising candidate for organic polymeric high refractive index materials .

properties

IUPAC Name |

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c18-15(17-10-12-3-2-8-21-12)16-9-11-5-6-14(20-11)13-4-1-7-19-13/h1-8H,9-10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYDBNKPBTVELY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2420137.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2420138.png)

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2420142.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2420143.png)

![2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2420152.png)

![5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol](/img/structure/B2420154.png)

![3,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2420155.png)